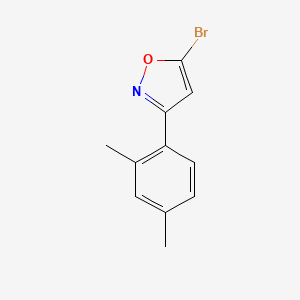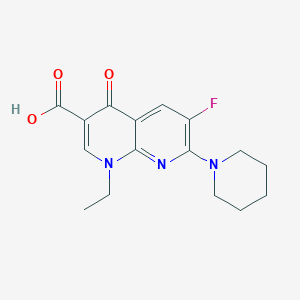
4-Methyl-3,5-dihydropteridine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pteridinediol,4-methyl-(7CI) is a chemical compound with the molecular formula C7H6N4O2 and a molecular weight of 178.148 g/mol . It is also known by its IUPAC name, 4-methyl-3,5-dihydropteridine-2,6-dione . This compound is part of the pteridine family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pteridinediol,4-methyl-(7CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde . The reaction is carried out under reflux conditions, leading to the formation of the desired pteridine derivative.
Industrial Production Methods
Industrial production of 2,6-Pteridinediol,4-methyl-(7CI) may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Pteridinediol,4-methyl-(7CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-2,6-dione derivatives, while reduction can produce dihydropteridine derivatives .
Scientific Research Applications
2,6-Pteridinediol,4-methyl-(7CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to pteridine metabolism.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Pteridinediol,4-methyl-(7CI) involves its interaction with specific molecular targets, such as enzymes involved in pteridine metabolism. The compound can act as an inhibitor or substrate, affecting the activity of these enzymes and altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: Another pteridine derivative with similar biological activities.
6,7-Dimethylpterin: Known for its role in various enzymatic reactions.
Biopterin: A naturally occurring pteridine involved in the synthesis of neurotransmitters.
Uniqueness
2,6-Pteridinediol,4-methyl-(7CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position and hydroxyl groups at the 2 and 6 positions contribute to its reactivity and interactions with biological molecules.
Properties
CAS No. |
89795-94-8 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
4-methyl-3,5-dihydropteridine-2,6-dione |
InChI |
InChI=1S/C7H6N4O2/c1-3-5-6(11-7(13)9-3)8-2-4(12)10-5/h2H,1H3,(H,10,12)(H,8,9,11,13) |
InChI Key |
VXKVDWRNRCQFFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=O)N1)N=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


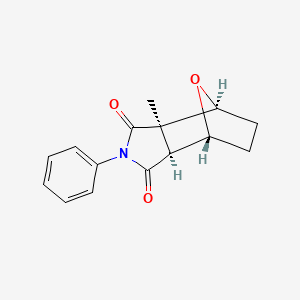

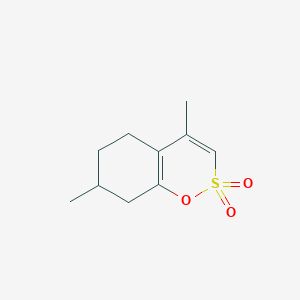

![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
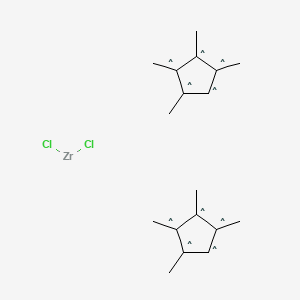
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)

![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)

